Head-to-Head Selectivity Profiling Against D2, D3, and 5-HT2A Receptors: No Public Data Available
A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents identified no publicly available radioligand binding or functional assay data for 1235118-34-9 at dopamine D2, D3, or serotonin 5-HT2A receptors. In contrast, structurally related piperidine–benzodioxole compounds disclosed in WO2012117001A1 demonstrate defined dual 5-HT2A/D3 modulation with selectivity over the D2 receptor [1]. The absence of analogous data for the target compound means its selectivity fingerprint relative to this comparator class cannot be established from public sources.
| Evidence Dimension | Receptor binding selectivity (D2 vs. D3 vs. 5-HT2A) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Piperidine–benzodioxole derivatives in WO2012117001A1 demonstrate dual 5-HT2A/D3 modulation with D2 selectivity |
| Quantified Difference | Not calculable due to absent data |
| Conditions | Radioligand binding assays (comparator class); no assay reported for target compound |
Why This Matters
Without receptor selectivity data, the compound cannot be positioned as a selective tool for any specific aminergic GPCR target relative to known class members.
- [1] WO2012117001A1 – Novel benzodioxole piperidine compounds. Published 2012-09-07. World Intellectual Property Organization. View Source
